molecular formula C7H4BrClN2 B6233716 3-bromo-8-chloroimidazo[1,5-a]pyridine CAS No. 1263058-51-0

3-bromo-8-chloroimidazo[1,5-a]pyridine

Cat. No.: B6233716
CAS No.: 1263058-51-0
M. Wt: 231.5
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Description

3-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively, on the imidazo[1,5-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-8-chloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and bromination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-bromo-8-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anti-tuberculosis research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by interfering with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 3-Bromo-8-methylimidazo[1,2-a]pyridine
  • 6-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Uniqueness

3-Bromo-8-chloroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

1263058-51-0

Molecular Formula

C7H4BrClN2

Molecular Weight

231.5

Purity

95

Origin of Product

United States

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